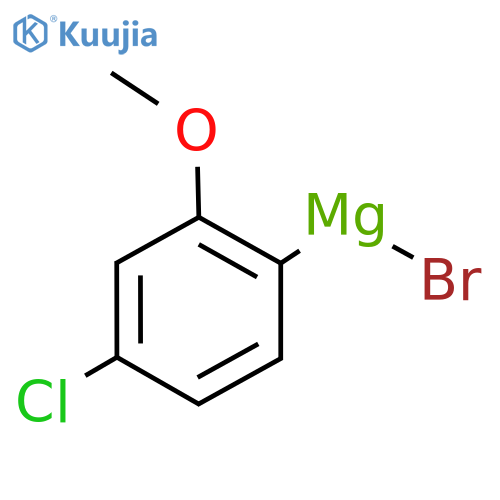Cas no 1213256-49-5 (4-Chloro-2-methoxyphenylmagnesium bromide)

4-Chloro-2-methoxyphenylmagnesium bromide 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-methoxyphenylmagnesium bromide
-
- MDL: MFCD11553187
- インチ: 1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q;;+1/p-1
- InChIKey: GSPRMVLXEQJHIL-UHFFFAOYSA-M
- ほほえんだ: C1(=CC(OC)=C(C=C1)[Mg]Br)Cl
4-Chloro-2-methoxyphenylmagnesium bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB425628-50 ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; . |
1213256-49-5 | 50 ml |
€463.90 | 2024-04-20 | ||
| abcr | AB518450-25 ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
1213256-49-5 | 25 ml |
€476.90 | 2024-04-20 | ||
| abcr | AB518450-100 ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF |
1213256-49-5 | 100 ml |
€733.80 | 2023-09-01 | ||
| abcr | AB518450-25ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
1213256-49-5 | 25ml |
€476.90 | 2025-02-20 | ||
| abcr | AB425628-50ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; . |
1213256-49-5 | 50ml |
€463.90 | 2025-02-13 | ||
| abcr | AB518450-50 ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
1213256-49-5 | 50 ml |
€783.80 | 2024-04-20 | ||
| abcr | AB518450-50ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF; . |
1213256-49-5 | 50ml |
€783.80 | 2025-02-20 | ||
| abcr | AB425628-100 ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; . |
1213256-49-5 | 100 ml |
€757.70 | 2024-04-20 | ||
| abcr | AB425628-100ml |
4-Chloro-2-methoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran; . |
1213256-49-5 | 100ml |
€757.70 | 2025-02-13 |
4-Chloro-2-methoxyphenylmagnesium bromide 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
10. A capped trigonal prismatic cobalt(ii) complex as a structural archetype for single-ion magnets†Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
4-Chloro-2-methoxyphenylmagnesium bromideに関する追加情報
4-Chloro-2-methoxyphenylmagnesium bromide: A Comprehensive Professional Introduction
The compound 4-Chloro-2-methoxyphenylmagnesium bromide, with the CAS number 1213256-49-5, is a highly specialized organomagnesium compound that has garnered significant attention in the field of organic synthesis and materials science. This compound is classified as a Grignard reagent, which is a type of organometallic compound widely used in the synthesis of complex organic molecules. The structure of this compound consists of a magnesium atom bonded to a bromine atom and a substituted phenyl group, specifically a phenyl ring with chlorine and methoxy substituents at the 4 and 2 positions, respectively.
The synthesis of 4-Chloro-2-methoxyphenylmagnesium bromide typically involves the reaction of the corresponding aryl halide with magnesium metal in an ether solvent. This process, known as the Grignard reaction, is a cornerstone of organic chemistry and has been optimized over decades to achieve high yields and purity. The substitution pattern on the phenyl ring—chlorine at position 4 and methoxy at position 2—plays a crucial role in determining the reactivity and selectivity of the resulting Grignard reagent. These substituents influence the electronic environment of the phenyl group, making it more or less reactive towards nucleophilic or electrophilic attack depending on their nature.
Recent advancements in organometallic chemistry have shed light on the potential applications of 4-Chloro-2-methoxyphenylmagnesium bromide in various fields. One notable area of research is its use in the construction of biologically active molecules. For instance, studies have demonstrated that this Grignard reagent can be employed in the synthesis of complex aromatic systems that are analogous to natural products, such as certain alkaloids and polyaromatic hydrocarbons. These findings have implications for drug discovery, where such compounds are often precursors to bioactive agents with potential therapeutic applications.
In addition to its role in organic synthesis, 4-Chloro-2-methoxyphenylmagnesium bromide has been investigated for its potential in materials science. Researchers have explored its use in the formation of novel polymers and coordination complexes, where its unique electronic properties can impart desirable characteristics to the resulting materials. For example, recent studies have shown that this compound can serve as a precursor for metal-organic frameworks (MOFs) with tailored porosity and functionality, which have applications in gas storage, catalysis, and sensing technologies.
The stability and reactivity of 4-Chloro-2-methoxyphenylmagnesium bromide are also subjects of ongoing research. Scientists are particularly interested in understanding how the substituents on the phenyl ring affect the thermodynamic and kinetic properties of the Grignard reagent. For instance, computational studies have revealed that the methoxy group at position 2 acts as an electron-donating group, which stabilizes the magnesium center and enhances the nucleophilicity of the aryl group. Conversely, the chlorine substituent at position 4 introduces an electron-withdrawing effect, which can modulate the reactivity of the compound under different reaction conditions.
The importance of 4-Chloro-2-methoxyphenylmagnesium bromide extends beyond its direct applications in synthesis and materials science. Its structure serves as a model system for studying fundamental aspects of organomagnesium chemistry, such as metal-ligand interactions and electron transfer processes. By gaining deeper insights into these phenomena, researchers can develop more efficient synthetic methods and design new organometallic compounds with enhanced properties.
In conclusion, 4-Chloro-2-methoxyphenylmagnesium bromide is a versatile and valuable compound in modern organic chemistry. Its unique structure, derived from its CAS number 1213256-49-5, enables it to participate in a wide range of reactions with high precision and selectivity. As research continues to uncover new applications and mechanisms involving this compound, it is likely to remain an indispensable tool in both academic and industrial settings for years to come.
1213256-49-5 (4-Chloro-2-methoxyphenylmagnesium bromide) 関連製品
- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)
- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)
- 1429422-30-9(2-chloroquinazoline-7-carboxylic acid)
- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)
- 1563969-96-9(3-(cyclopropylmethylidene)pyrrolidine)
- 1542365-32-1(1-(3-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)
- 1331909-01-3(Phenylacetylglutamine-d)
- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
